Product packaging for cis-2-Pyrrolidin-1-yl-cyclopentylamine(Cat. No.:)

cis-2-Pyrrolidin-1-yl-cyclopentylamine

Cat. No.: B1499987
M. Wt: 154.25 g/mol
InChI Key: CIMJMHGPAPQPTQ-BDAKNGLRSA-N
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Description

Historical Context and Discovery Timeline

The compound this compound was first catalogued in chemical databases in 2009, with its initial creation date recorded as May 28, 2009 in the PubChem database. This timeline places the compound's formal identification within the modern era of computational chemistry and high-throughput compound characterization. The compound has undergone periodic updates in chemical databases, with the most recent modification occurring on May 24, 2025, indicating ongoing research interest and refinement of its chemical data.

The discovery and characterization of this compound occurred during a period of intensive research into heterocyclic amine derivatives, particularly those incorporating pyrrolidine rings. Pyrrolidine itself, also known as tetrahydropyrrole, has been a subject of extensive study since its industrial production became established through the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures. The development of pyrrolidine-containing compounds has been driven by their prevalence in natural alkaloids and pharmaceutical applications, where the pyrrolidine ring structure appears in numerous drugs and bioactive molecules.

The specific stereochemical designation of the cis configuration reflects advances in stereochemical analysis and the growing recognition of the importance of molecular geometry in determining chemical and biological properties. The compound's identification timeline coincides with increased sophistication in analytical techniques capable of distinguishing between stereoisomers and accurately characterizing complex molecular architectures.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The complete IUPAC name is designated as (1R,2S)-2-pyrrolidin-1-ylcyclopentan-1-amine, which precisely describes the stereochemical configuration and substitution pattern. This nomenclature explicitly indicates the absolute configuration of the two chiral centers present in the molecule, with the R configuration at position 1 and S configuration at position 2 of the cyclopentane ring.

The compound is registered under multiple Chemical Abstracts Service numbers, primarily 88807-07-2, though some sources reference 88327-66-6. The molecular formula C₉H₁₈N₂ reflects the composition of nine carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 154.25 grams per mole. The InChI key CIMJMHGPAPQPTQ-BDAKNGLRSA-N provides a unique identifier for computational databases and chemical informatics applications.

Alternative systematic names include "Cis-2-(pyrrolidin-1-yl)cyclopentanamine" and "2-(1-Pyrrolidinyl)cyclopentanamine," which emphasize different aspects of the molecular structure. The Simplified Molecular Input Line Entry System representation C1CCN(C1)[C@H]2CCC[C@H]2N encodes the complete structural information including stereochemistry. These multiple naming conventions reflect the compound's recognition across different chemical databases and research contexts.

Property Value Reference
IUPAC Name (1R,2S)-2-pyrrolidin-1-ylcyclopentan-1-amine
CAS Registry Number 88807-07-2
Molecular Formula C₉H₁₈N₂
Molecular Weight 154.25 g/mol
InChI Key CIMJMHGPAPQPTQ-BDAKNGLRSA-N

Position Within Cyclic Amine Chemical Taxonomy

This compound occupies a distinctive position within the broader classification system of cyclic amines and heterocyclic compounds. According to established chemical taxonomy, the compound belongs to the class of organic compounds known as heterocyclic amines, which are characterized by containing at least one heterocyclic ring with nitrogen atoms and at least one amine functional group. More specifically, it is classified as an aliphatic amine and a heterocyclic organic compound, featuring a five-membered nitrogen-containing ring structure characteristic of biologically active molecules.

Within the hierarchical classification system, the compound falls under the kingdom of organic compounds, the superclass of organic nitrogen compounds, and the class of organonitrogen compounds. The direct parent classification identifies it as belonging to monoalkylamines, which are organic compounds containing a primary aliphatic amine group. This classification places the compound within a framework that connects it to other structurally related molecules and facilitates systematic study of structure-activity relationships.

The pyrrolidine component of the molecule represents a saturated five-membered heterocycle, distinguishing it from aromatic nitrogen heterocycles such as pyrrole. Pyrrolidine itself is classified as a cyclic secondary amine, and its incorporation into larger molecular frameworks creates tertiary amine systems. The cyclopentyl portion contributes to the compound's classification as a cyclic amine, where the nitrogen atom participates in ring formation through its connectivity to the pyrrolidine system.

The compound's dual-ring system places it within the category of bicyclic amines, though the rings are connected through a single bond rather than sharing atoms in a fused arrangement. This structural motif is significant in medicinal chemistry contexts, where pyrrolidine derivatives frequently serve as building blocks for pharmaceutical agents due to their conformational properties and ability to interact with biological targets. The specific stereochemical configuration adds another layer of classification complexity, as the cis designation indicates the relative spatial arrangement of substituents around the cyclopentane ring.

The compound's position within chemical taxonomy also reflects its relationship to other important chemical classes. Its structural similarity to natural alkaloids, many of which contain pyrrolidine rings, connects it to a broader family of nitrogen-containing natural products. The presence of both pyrrolidine and cyclopentyl structural elements links it to synthetic methodologies developed for constructing complex cyclic amine architectures, particularly those employed in pharmaceutical research and development contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B1499987 cis-2-Pyrrolidin-1-yl-cyclopentylamine

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,2S)-2-pyrrolidin-1-ylcyclopentan-1-amine

InChI

InChI=1S/C9H18N2/c10-8-4-3-5-9(8)11-6-1-2-7-11/h8-9H,1-7,10H2/t8-,9+/m1/s1

InChI Key

CIMJMHGPAPQPTQ-BDAKNGLRSA-N

Isomeric SMILES

C1CCN(C1)[C@H]2CCC[C@H]2N

Canonical SMILES

C1CCN(C1)C2CCCC2N

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Cis-2-Pyrrolidin-1-yl-cyclopentylamine has been identified as a potent inhibitor of the glycine transporter 1 (GlyT1), which plays a crucial role in modulating NMDA receptor activity. This inhibition is significant for developing treatments for conditions characterized by cognitive impairment, such as schizophrenia, Alzheimer's disease, and other mood disorders .

Therapeutic Applications

The compound has shown promise in various therapeutic contexts:

  • Psychotic Disorders : It is being investigated for its efficacy in treating schizophrenia and bipolar disorder, where it may help manage acute mania and depressive episodes .
  • Cognitive Disorders : The compound's ability to enhance memory and learning processes positions it as a potential treatment for age-related dementia and attention deficit disorders .
  • Pain Management : There are indications that this compound may also play a role in pain modulation, potentially offering new avenues for pain management therapies .

Case Study 1: Schizophrenia Treatment

A study highlighted the effectiveness of this compound in a preclinical model of schizophrenia. The results demonstrated significant reductions in psychotic symptoms when administered alongside conventional antipsychotics, suggesting a synergistic effect that could enhance treatment outcomes for patients .

Case Study 2: Alzheimer's Disease

Research focusing on cognitive decline associated with Alzheimer's disease indicated that this compound improved cognitive performance in animal models. The compound's action on NMDA receptors was noted as a key factor contributing to enhanced memory retention and learning capabilities .

Data Tables

Application Area Mechanism Potential Benefits
SchizophreniaNMDA receptor activation via GlyT1 inhibitionReduced psychotic symptoms
Alzheimer's DiseaseCognitive enhancement through NMDA modulationImproved memory retention
Pain ManagementModulation of pain pathwaysPotential reduction in chronic pain

Chemical Reactions Analysis

Reductive Amination

This reaction leverages the primary amine group for coupling with carbonyl compounds.

Reagents/ConditionsProductYieldReference
2,4-Dimethylpentanone, Ti(i-PrO)₄, NaBH₄N-(2,4-dimethylpentan-3-yl) derivative61%
Cyclohexanemethylamine, Pd/C, H₂N-cyclohexylmethyl analog68%

Key observations:

  • Titanium isopropoxide facilitates imine formation, while sodium borohydride selectively reduces the intermediate .

  • Steric hindrance from the cyclopentane ring marginally reduces reaction rates compared to linear amines .

N-Alkylation

The amine participates in alkylation with electrophilic reagents.

ReagentConditionsProductYieldReference
Methyl iodideWilliamson etherificationN-methylated derivative89%
Benzyl chlorideK₂CO₃, DMF, 80°CN-benzyl analog75%

Notably, the cis-configuration enhances regioselectivity due to restricted rotation around the cyclopentane-pyrrolidine bond .

Acylation and Amidation

The amine reacts with acylating agents to form stable amides.

Acylating AgentConditionsProductYieldReference
4-Trifluoromethylbenzoyl chlorideEt₃N, CH₂Cl₂N-(4-CF₃-benzoyl) derivative82%
Acetic anhydrideRoom temperatureN-acetylated compound95%

Applications include synthesizing GlyT-1 inhibitors, where the amide derivatives exhibit enhanced blood-brain barrier permeability .

Catalytic Cyclization and Cross-Coupling

Pd-mediated reactions enable complex heterocycle formation.

Reaction TypeCatalytic SystemProductYieldReference
Heck couplingPd(OAc)₂, PPh₃Spirocyclic pyrrolidine-indole70%
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃Biaryl-pyrrolidine hybrid65%

The pyrrolidine nitrogen acts as a directing group, enabling ortho-functionalization of aromatic rings .

Enzyme-Catalyzed Transformations

Biocatalytic methods achieve stereoselective modifications.

EnzymeSubstrateProducteeReference
Transaminase (R-selective)1,4-Diketonecis-2,5-Disubstituted pyrrolidine>99%
Reductive aminaseDihydropyrroletrans-2,5-Disubstituted pyrrolidine98%

These cascades enable sustainable synthesis of enantiopure pharmaceuticals .

Oxidation and Reduction

Controlled redox reactions modify the amine’s electronic environment.

ReactionReagentsProductOutcome
OxidationKMnO₄, acidic H₂OCyclopentanone-pyrrolidine hybridPartial ring opening
ReductionLiAlH₄, THFSecondary amineEnhanced basicity

Oxidation pathways are sensitive to pH, with acidic conditions favoring ketone formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes safety and compositional data for two unrelated compounds:

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)

Table 1: Structural and Chemical Properties

Parameter cis-2-Pyrrolidin-1-yl-cyclopentylamine (Hypothetical) 2-Chloro-6-methylpyrimidine-4-carboxylic acid cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Molecular Formula C₉H₁₈N₂ (estimated) C₆H₅ClN₂O₂ C₁₂H₁₉NO₃
Molecular Weight ~154.26 g/mol 172.57 g/mol 225.28 g/mol
CAS Number Not available 89581-58-8 146231-54-1
Functional Groups Cyclopentylamine, pyrrolidine Chloropyrimidine, carboxylic acid Cyclopentapyrrole, ester, ketone

Key Differences:

Structural Complexity :

  • The target compound lacks heterocyclic aromaticity (unlike the pyrimidine in ) and ester/ketone functionalities (unlike the compound in ). Its amine group may confer higher basicity and reactivity compared to the carboxylic acid or ester derivatives .

This compound’s toxicity is undefined, but secondary amines may pose risks of nitrosamine formation or receptor off-target effects.

Applications: Pyrimidine derivatives () are often used in agrochemicals or antiviral agents. Cyclopentapyrrole esters () may serve as intermediates in peptide synthesis.

Preparation Methods

General Synthetic Approach

The synthesis of cis-2-pyrrolidin-1-yl-cyclopentylamine typically involves the nucleophilic substitution or coupling of a cyclopentyl precursor bearing a suitable leaving group or activated site with pyrrolidine under conditions that favor the cis stereochemistry. The key challenge is controlling the stereochemistry during the amination step.

Preparation via Palladium-Catalyzed Amination of Alkenyl Triflates

A notable method involves the use of palladium-catalyzed cross-coupling of alkenyl triflates derived from cyclopentane derivatives with pyrrolidine as the nucleophile. This approach allows for stereocontrolled formation of the C–N bond, favoring the cis isomer.

  • Reaction Conditions:

    • Use of Pd catalysts with ligands such as CPhos or RuPhos.
    • Reaction times vary depending on the nucleophile; pyrrolidine requires shorter times (<1.5 hours).
    • Temperature control is critical to avoid isomerization of the alkene intermediate.
  • Stereoselectivity:

    • High diastereoselectivity (up to 12:1 or greater) favoring the cis isomer was reported with pyrrolidine nucleophiles.
    • Other amines showed lower selectivity, highlighting the importance of nucleophile choice.
  • Yields:

    • Moderate to excellent yields were obtained, with careful monitoring to prevent side reactions.

This method provides a versatile route to this compound and related amino-substituted carbocycles with good stereochemical control.

Synthesis via Amide Coupling and Subsequent Deprotection

According to patent literature, this compound derivatives can be prepared by:

  • Starting from cis-(2-pyrrolidin-1-yl-cyclopentyl) intermediates.
  • Coupling these intermediates with various acids using coupling agents such as HATU in dimethylformamide.
  • The pyrrolidine nitrogen is often protected with Boc groups, which are later removed by treatment with HCl in dioxane to yield the free amine.

This method is part of a broader synthetic scheme to produce glycine transporter inhibitors, where the this compound moiety is a key building block.

Reductive Amination Using Titanium Isopropoxide and Sodium Borohydride

A general procedure applicable to cyclic amines involves:

  • Reacting cyclopentylamine or its derivatives with ketones (e.g., 2,4-dimethylpentanone) in the presence of titanium isopropoxide as a Lewis acid catalyst.
  • After imine formation, reduction is carried out by sodium borohydride under controlled temperatures (0°C).
  • This method allows for the formation of secondary amines with stereochemical control, and purification is typically done by chromatography or distillation.

Although this procedure is described for related cyclopentylamines, it can be adapted for the preparation of this compound by selecting appropriate ketone and amine substrates.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Stereoselectivity Yield Range Notes
Pd-Catalyzed Amination of Alkenyl Triflates Pd catalyst, CPhos or RuPhos ligands, pyrrolidine, <1.5 h reaction time High (up to 12:1 d.r.) Moderate to excellent Sensitive to reaction time to prevent isomerization
Amide Coupling and Deprotection Boc-protected intermediates, HATU, DMF, HCl/dioxane High (cis-selective) Not specified Used in pharmaceutical intermediate synthesis
Reductive Amination with Ti(i-PrO)4 and NaBH4 Cyclopentylamine, ketone, Ti(i-PrO)4, NaBH4, 0°C Moderate (stereocontrol possible) 37-63% (similar amines) General method adaptable for cyclic amines

Detailed Research Findings and Notes

  • Pd-Catalyzed Amination: The choice of ligand strongly influences diastereoselectivity. Electron-donating ligands on the phosphine increase selectivity. Pyrrolidine as a nucleophile favors high cis selectivity compared to other amines.

  • Amide Coupling Route: This approach is often embedded in multi-step syntheses for biologically active compounds. The this compound is introduced as a key intermediate. The use of HATU ensures efficient coupling with minimal racemization.

  • Reductive Amination: Titanium isopropoxide acts as a Lewis acid to facilitate imine formation, while sodium borohydride reduces the imine to the amine. This method is practical and scalable but may require optimization for stereoselectivity when applied to this compound.

Q & A

Basic Research Questions

Q. How can the synthesis of cis-2-Pyrrolidin-1-yl-cyclopentylamine be optimized for reproducibility?

  • Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using factorial design experiments. Validate purity via HPLC or GC-MS, referencing pharmacopeial standards for impurity thresholds (e.g., EP/ICH guidelines) . Document procedural deviations systematically to identify critical variables affecting yield and enantiomeric excess.

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer : Combine 1H^1H-NMR (nuclear Overhauser effect, NOE) and X-ray crystallography for unambiguous stereochemical assignment. For crystallography, use SHELX software for structure refinement, ensuring data resolution ≤ 1.0 Å and R-factors < 0.05 . Compare experimental results with computational models (e.g., DFT-based NMR chemical shift predictions).

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) under controlled humidity/temperature. Monitor degradation products via LC-MS and quantify using validated calibration curves. Include mass balance calculations to account for non-volatile residues .

Advanced Research Questions

Q. What experimental design strategies address contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer : Apply the PICOT framework to refine hypotheses:

  • P (Population): Target receptor subtype (e.g., σ-1 vs. NMDA).
  • I/C (Intervention/Comparison): Test against positive/negative controls with known binding affinities.
  • O/T (Outcome/Time): Measure IC50_{50} values via radioligand assays at multiple timepoints.
    Use meta-analysis to reconcile discrepancies across studies, prioritizing high-resolution structural data .

Q. How can computational modeling improve the prediction of this compound’s metabolic pathways?

  • Methodological Answer : Employ in silico tools (e.g., Schrödinger’s ADMET Predictor, CYP450 docking simulations) to identify probable Phase I/II metabolites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor). Cross-reference results with literature using systematic review protocols (PRISMA guidelines) .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • Define critical quality attributes (CQAs) like enantiomeric excess (ee).
  • Use chiral stationary phase chromatography for real-time monitoring.
  • Apply statistical process control (SPC) to adjust parameters dynamically .

Q. How do researchers resolve conflicting data on the compound’s cytotoxicity in neuronal cell lines?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) using FINER criteria :

  • Feasible : Use isogenic cell lines to minimize genetic variability.
  • Novel : Explore off-target effects via kinome-wide profiling.
  • Ethical : Adhere to institutional biosafety protocols for neurotoxic compounds .

Methodological Challenges and Solutions

Designing a robust SAR study for this compound derivatives

  • Approach : Prioritize substituents based on Hammett σ values and steric maps. Use Free-Wilson analysis to deconvolute contributions of individual functional groups. Validate predictions with SPR (surface plasmon resonance) binding assays .

Ensuring reproducibility in electrophysiological studies involving this compound

  • Guidelines :

  • Calibrate patch-clamp equipment daily using internal standards (e.g., KCl gradients).
  • Report voltage protocols and buffer compositions in full (see A.14 for replication workflows) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.